2-(2-Propylvaleryl)oxazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

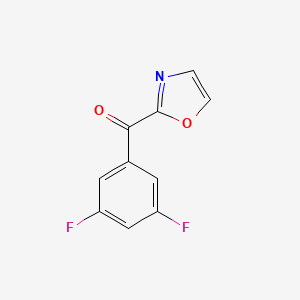

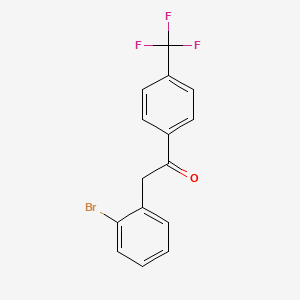

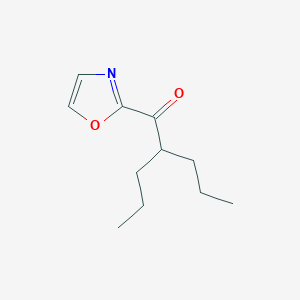

“2-(2-Propylvaleryl)oxazole” is a chemical compound with the molecular formula C11H17NO2 . It is a type of oxazole, a class of compounds that play a very essential role in the area of medicinal chemistry .

Synthesis Analysis

Oxazole compounds, including “2-(2-Propylvaleryl)oxazole”, can be synthesized using various methods. One of the most appropriate strategies to prepare oxazole-based medicinal compounds is the van Leusen reaction, based on tosylmethylisocyanides (TosMICs) .Molecular Structure Analysis

The oxazole ring, with one nitrogen atom and one oxygen atom, is widely displayed in natural products and synthetic molecules . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Chemical Reactions Analysis

Oxazole compounds, including “2-(2-Propylvaleryl)oxazole”, can undergo various chemical reactions. For instance, the van Leusen reaction, based on TosMICs, is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .科学研究应用

Coordination Chemistry and Synthesis

- Coordination Chemistry of Oxazolines: Oxazolines, including 2-oxazolines (closely related to 2-(2-Propylvaleryl)oxazole), are widely used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses. They exhibit versatility in ligand design, straightforward synthesis, and modifiable chiral centers (Gómez, Muller, & Rocamora, 1999).

- Synthesis of Oxazole Derivatives: A method for synthesizing oxazole derivatives, such as 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, involves using bis(trimethylsilyl)acetylene and acrylic acid derivatives. This demonstrates the chemical versatility of oxazoles in creating functionalizable compounds (Pankova, Stukalov, & Kuznetsov, 2015).

Biological Activities

- Oxazole-Based Anticancer Agents: Oxazoles have been recognized for their ability to interact with various enzymes and receptors due to their structural diversity, making them significant in anticancer research. The development of new oxazole-based drugs for cancer treatment is an active area of study (Chiacchio et al., 2020).

- Therapeutic Potentials of Oxazoles: Oxazoles have a wide spectrum of biological activities, including therapeutic applications in medicinal chemistry. They are used as intermediates for synthesizing new chemical entities with medical applications (Kakkar & Narasimhan, 2019).

- Transition-Metal-Free Synthesis in Drug Discovery: Oxazoles play a central role in drug discovery due to their diverse biological functions. Metal-free methods for synthesizing oxazoles are emerging as important alternatives to transition-metal-catalyzed reactions, highlighting their significance in pharmaceutical research (Ibrar et al., 2016).

Other Applications

Corrosion Inhibition

Certain oxazole derivatives, such as 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, have been studied for their effectiveness in inhibiting corrosion of mild steel, indicating their potential in material science and industrial applications (Moretti, Guidi, & Fabris, 2013).

PPAR-alpha/gamma Dual Agonists

Oxazole-arylpropionic acid derivatives have been effective as peroxisome proliferator-activated receptor-α/γ dual agonists, indicating their potential use in treating metabolic syndromes such as Type 2 diabetes (Expert Opinion on Therapeutic Patents, 2004).

安全和危害

未来方向

Oxazole-based molecules, including “2-(2-Propylvaleryl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The important information presented in the retrieved papers will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

1-(1,3-oxazol-2-yl)-2-propylpentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-5-9(6-4-2)10(13)11-12-7-8-14-11/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOKYMZQUXDWIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642063 |

Source

|

| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Propylvaleryl)oxazole | |

CAS RN |

898759-38-1 |

Source

|

| Record name | 1-(2-Oxazolyl)-2-propyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)-2-propylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。